
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is a synthetic organic compound that features a urea linkage between a cyanophenyl group and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl or pyridinyl groups.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Cyanophenyl)-3-[(pyridin-2-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-4-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-3-yl)ethyl]urea
Uniqueness
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is unique due to the specific positioning of the cyanophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical reactions and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H12N4O/c15-8-11-3-5-13(6-4-11)18-14(19)17-10-12-2-1-7-16-9-12/h1-7,9H,10H2,(H2,17,18,19) |
Clave InChI |
ODYZVRBQRXJWLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


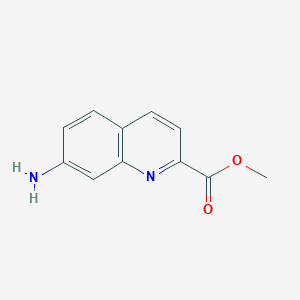
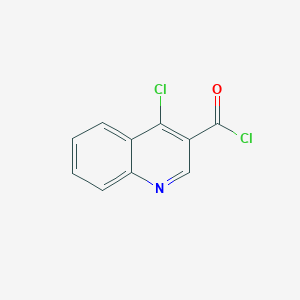
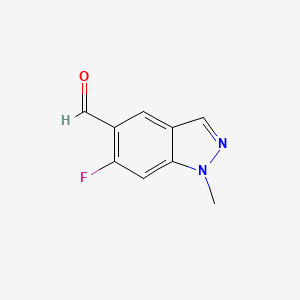
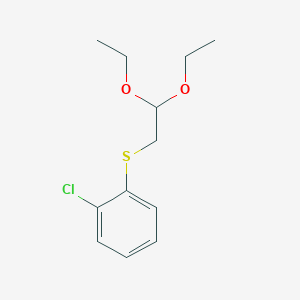
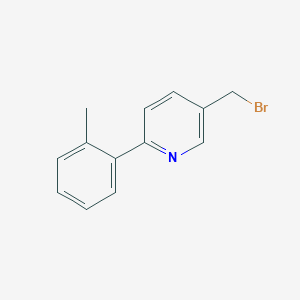
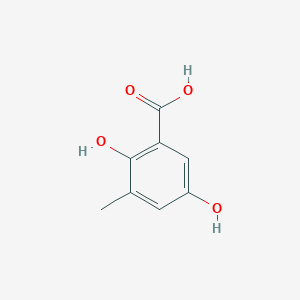
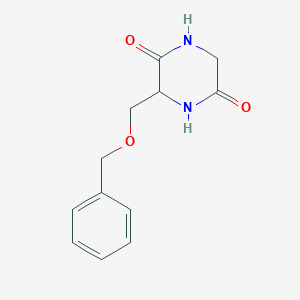
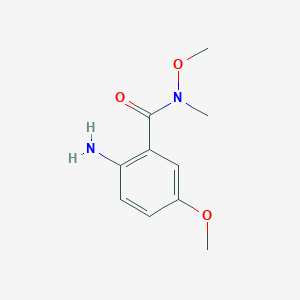
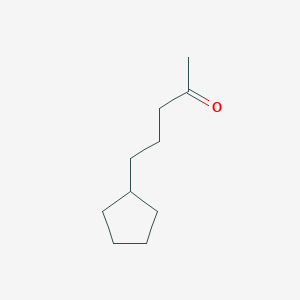
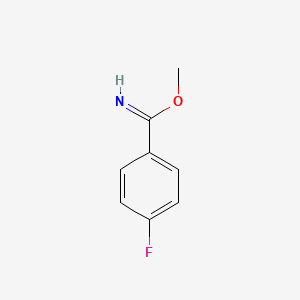
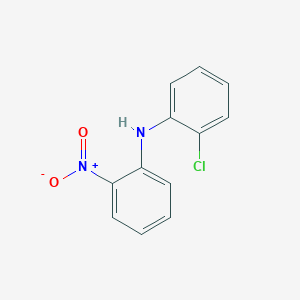
![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)


